molecular formula C12H17NO B13274405 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13274405
M. Wt: 191.27 g/mol
InChI Key: LYSZHLWYAZSQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves complex organic reactions. One common method is the free radical cyclization cascade, which is effective for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using advanced catalytic processes and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuran with additional oxygen-containing groups, while reduction could produce a more saturated benzofuran derivative .

Scientific Research Applications

2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine apart from similar compounds is its unique substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C12H17NO/c1-4-10-11(13)9-6-7(2)5-8(3)12(9)14-10/h5-6,10-11H,4,13H2,1-3H3

InChI Key

LYSZHLWYAZSQMR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=CC(=CC(=C2O1)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.